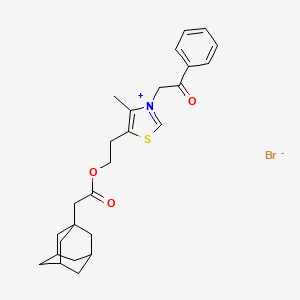
5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide is a fascinating compound known for its distinct structure and multifaceted applications in various fields, including chemistry, biology, medicine, and industry. Its unique adamantyl group, thiazolium core, and bromide ion are critical to its functionality and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide typically involves the acylation of 2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethylamine with 4-methyl-3-(2-oxo-2-phenylethyl)thiazolium bromide under controlled conditions. Key reagents and solvents such as acetic anhydride, ethyl acetate, and bromine can be employed in various steps to ensure the desired product. Industrial Production Methods: Industrial production of this compound leverages large-scale reactors and precise temperature controls to maintain optimal reaction conditions. Advances in continuous flow chemistry enable the efficient synthesis of this compound with higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound is versatile in undergoing a variety of reactions such as oxidation, reduction, and substitution. Common Reagents and Conditions: Oxidation reactions can be carried out using reagents like hydrogen peroxide or potassium permanganate, whereas reduction reactions may employ sodium borohydride or lithium aluminium hydride. Substitution reactions often involve halide reagents. Major Products Formed: Depending on the reaction, products can vary significantly. Oxidation may yield ketone or aldehyde derivatives, reduction can produce alcohols or amines, and substitutions often result in new thiazolium derivatives.
Applications De Recherche Scientifique
In chemistry, this compound is utilized as a catalyst in certain organic reactions due to its unique structure. In biology and medicine, it has potential applications as an antiviral and anticancer agent, exploiting its ability to interact with biological targets at a molecular level. In industrial contexts, it is employed in the development of advanced materials and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the interaction of the adamantyl group with specific molecular targets, leading to altered cellular pathways. The thiazolium core can facilitate the formation of reactive intermediates, enhancing the compound's reactivity and potency.
Comparaison Avec Des Composés Similaires
Compared to other adamantane-based compounds, 5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide stands out due to its unique combination of functional groups. Similar compounds include 5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methylthiazolium bromide and 5-(2-oxo-2-phenylethyl)-4-methyl-3-thiazolium bromide, which possess only subsets of this compound's functional elements, resulting in different reactivity and applications.
That’s a quick dive into the world of this compound. Anything you'd like to zoom in on?
Propriétés
IUPAC Name |
2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 2-(1-adamantyl)acetate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32NO3S.BrH/c1-18-24(31-17-27(18)16-23(28)22-5-3-2-4-6-22)7-8-30-25(29)15-26-12-19-9-20(13-26)11-21(10-19)14-26;/h2-6,17,19-21H,7-16H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRADJUOZTUQC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)CCOC(=O)CC34CC5CC(C3)CC(C5)C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2940055.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2940056.png)
![N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2940058.png)


![2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2940063.png)

![4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine](/img/structure/B2940067.png)


![(2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide](/img/structure/B2940070.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2940073.png)
![3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2940074.png)
